4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Overview
Description
4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials
The compound has been utilized in the synthesis of soluble conducting polymers, notably in the development of electrochromic devices. These devices are characterized by their ability to change color when a certain voltage is applied, a property that has broad applications ranging from smart windows to display technologies. The polymers synthesized exhibited a promising switching ability, indicating their suitability for use in electrochromic devices (Variş et al., 2006).
Antibacterial and Antifungal Activities
Derivatives of the compound have shown potential in antimicrobial applications. The synthesis of certain derivatives has led to compounds with notable antibacterial and antifungal activities, suggesting the potential for these compounds to serve as a basis for developing new antimicrobial agents. This has implications for medical treatments and the development of sanitary materials (N. Patel & M. D. Patel, 2017).
Bioactive Heterocycles Synthesis
The compound has been part of synthetic routes leading to bioactive heterocycles, showcasing its versatility in organic synthesis. These heterocycles have applications in the pharmaceutical industry, particularly in the development of drugs with various therapeutic activities (Kostenko et al., 2015).
Material Science
Its derivatives have been studied for their electronic and structural properties, providing insights into their application in material science. This includes studies on the electron impact and chemical ionization mass spectra of alkyl derivatives, shedding light on their stability and decomposition pathways (Klyba et al., 2019).
Properties
IUPAC Name |
4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-4-6-12(7-5-11)13-10-20-15(16(18)19)14(13)17-8-2-3-9-17/h2-10H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCFFIHBLSZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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